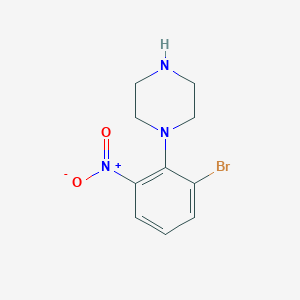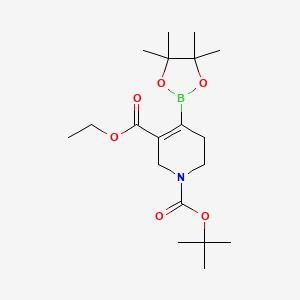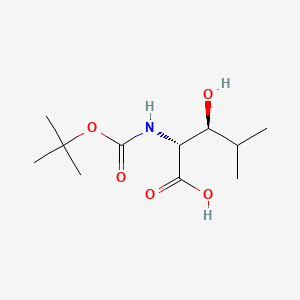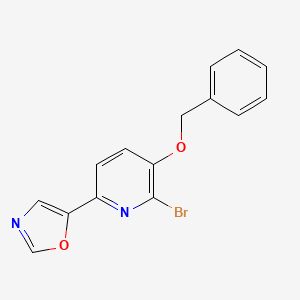
1-(2-Bromo-6-nitrophényl)pipérazine
Vue d'ensemble
Description
1-(2-Bromo-6-nitrophenyl)piperazine is a useful research compound. Its molecular formula is C10H12BrN3O2 and its molecular weight is 286.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2-Bromo-6-nitrophenyl)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Bromo-6-nitrophenyl)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmacologie
1-(2-Bromo-6-nitrophényl)pipérazine: est utilisé dans la recherche pharmacologique comme précurseur pour la synthèse d'agents thérapeutiques potentiels. Son motif structurel se retrouve dans des composés qui présentent une gamme d'activités biologiques, notamment des effets anxiolytiques, antiviraux et antidépresseurs . Les groupes bromo et nitro présents dans le composé en font un intermédiaire polyvalent pour les modifications conduisant à de nouveaux candidats médicaments.
Biochimie
En biochimie, ce composé sert de bloc de construction pour le développement de sondes biochimiques. Ces sondes peuvent être utilisées pour étudier les interactions protéiques et les activités enzymatiques au sein des cellules. Le groupe nitrophényle, en particulier, peut être une partie utile pour la conception de substrats qui subissent des changements colorimétriques lors d'une action enzymatique, ce qui aide à la visualisation des processus biochimiques .
Science des Matériaux
This compound: a des applications potentielles dans la science des matériaux, en particulier dans la création de nouveaux polymères. Le cycle pipérazine peut agir comme un lien ou un agent de réticulation dans les chaînes polymères, conférant de la flexibilité et améliorant les propriétés mécaniques du matériau. La présence de groupes bromo et nitro réactifs permet une fonctionnalisation supplémentaire de la structure du polymère .
Chimie Analytique
En chimie analytique, ce composé est utilisé comme étalon de référence pour l'étalonnage et les tests en analyse pharmaceutique. Sa structure et ses propriétés bien définies le rendent adapté à une utilisation en chromatographie liquide haute performance (HPLC) et autres techniques analytiques pour garantir la précision et la fiabilité des résultats analytiques .
Synthèse Organique
Le composé est un réactif précieux en synthèse organique, en particulier dans la construction d'architectures moléculaires complexes. Il peut subir diverses réactions organiques, telles que des réactions de substitution nucléophile et de couplage, pour introduire l'échafaudage de la pipérazine dans des molécules plus grandes. Ceci est crucial pour la synthèse de nombreux produits pharmaceutiques et produits chimiques fins .
Science de l'Environnement
Bien que les applications directes en science de l'environnement ne soient pas largement documentées, des composés comme This compound pourraient être utilisés dans la synthèse de capteurs environnementaux ou dans l'étude des voies de dégradation des polluants. La réactivité des groupes bromo et nitro pourrait être exploitée pour créer des capteurs qui détectent des contaminants environnementaux spécifiques .
Propriétés
IUPAC Name |
1-(2-bromo-6-nitrophenyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN3O2/c11-8-2-1-3-9(14(15)16)10(8)13-6-4-12-5-7-13/h1-3,12H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYQPSFVHBLMPLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C=CC=C2Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Tert-butyl 3-oxospiro[isoindoline-1,4'-piperidine]-1'-carboxylate](/img/structure/B1532418.png)
![8-(Tert-butoxycarbonyl)-8-azaspiro[4.5]decane-2-carboxylic acid](/img/structure/B1532419.png)
![5-Bromo-2-ethyl-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1532420.png)
![(3R,4S)-1-Tert-butyl 3-methyl 4-(1-pivaloyl-2,3-dihydro-1H-pyrido[2,3-B][1,4]oxazin-6-YL)pyrrolidine-1,3-dicarboxylate](/img/structure/B1532421.png)
![5-Bromo-2-ethyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1532422.png)
![5-Bromo-6'-chloro-[2,3']bipyridinyl](/img/structure/B1532423.png)



